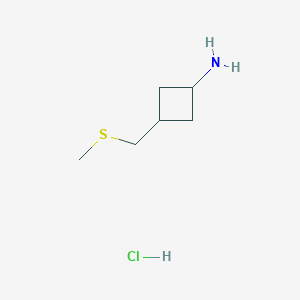![molecular formula C12H18FN3 B2421834 2-[4-(2-Fluorophényl)pipérazin-1-yl]éthanamine CAS No. 112822-55-6](/img/structure/B2421834.png)
2-[4-(2-Fluorophényl)pipérazin-1-yl]éthanamine
Vue d'ensemble
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine is a compound with the molecular formula C12H18FN3 and a molecular weight of 223.29 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 223.29 and a molecular formula of C12H18FN3 .
Applications De Recherche Scientifique
Inhibition des transporteurs équilibrants de nucléosides (ENT)
- Inhibiteur le plus puissant: Le composé 3c est l'inhibiteur le plus puissant, réduisant Vmax de l'absorption d'uridine à la fois dans ENT1 et ENT2.
- Viabilité cellulaire: Le composé 3c n'affecte pas la viabilité cellulaire, l'expression des protéines ni l'internalisation d'ENT1 et d'ENT2 .
Applications anticancéreuses
Inhibition de l'uréase
Mécanisme D'action
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. This can have downstream effects on nucleotide synthesis and the regulation of adenosine function
Pharmacokinetics
The compound is described as an oil , which could suggest it has lipophilic properties that may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of nucleoside transport across the cell membrane due to its interaction with ENTs . This can affect cellular processes that rely on nucleoside transport, such as nucleotide synthesis and adenosine regulation .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSURUIQFOWUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)

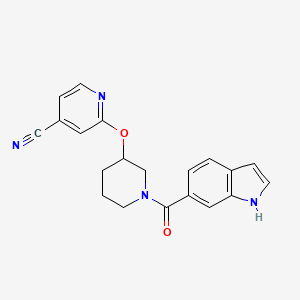
![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)


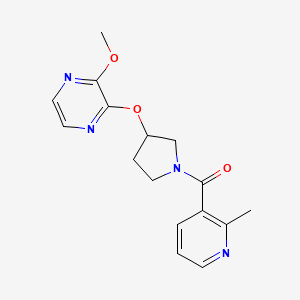
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
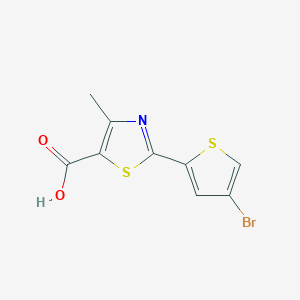
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)
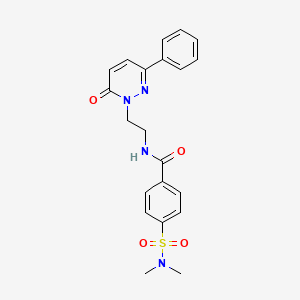
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
